molecular formula C13H28O2Si B13515138 rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans

Cat. No.: B13515138
M. Wt: 244.44 g/mol
InChI Key: BSHHLOFBUPRGFG-GHMZBOCLSA-N
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Description

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans (hereafter referred to as the target compound), is a chiral cyclopropane derivative characterized by a trans-configuration of substituents on the cyclopropane ring. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol (derived from C₁₀H₁₉NO₂) . The structure includes:

  • A cyclopropane core with geminal dimethyl groups (2,2-dimethyl) to enforce ring strain and rigidity.
  • A (tert-butyldimethylsilyl)oxy (TBS) -protected hydroxymethyl group at the 3-position, enhancing stability against oxidation and nucleophilic attack.
  • A free methanol group at the 1-position, providing a reactive site for further functionalization.

This compound’s trans stereochemistry and TBS-protecting group make it a valuable intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

[(1R,3R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethylcyclopropyl]methanol

InChI

InChI=1S/C13H28O2Si/c1-12(2,3)16(6,7)15-9-11-10(8-14)13(11,4)5/h10-11,14H,8-9H2,1-7H3/t10-,11-/m1/s1

InChI Key

BSHHLOFBUPRGFG-GHMZBOCLSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1CO[Si](C)(C)C(C)(C)C)CO)C

Canonical SMILES

CC1(C(C1CO[Si](C)(C)C(C)(C)C)CO)C

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane core with 2,2-dimethyl substitution and trans-1,3-substitution is commonly prepared via Simmons–Smith cyclopropanation or related carbene transfer reactions. The starting material is often an alkene or allylic alcohol derivative that allows for stereoselective cyclopropanation.

  • Simmons–Smith Reaction: Using diiodomethane and a zinc-copper couple to convert an alkene precursor into the cyclopropane ring with trans stereochemistry. The presence of bulky substituents (2,2-dimethyl groups) helps direct the stereochemical outcome.

Introduction of Hydroxymethyl Group

The hydroxymethyl substituent at the 3-position can be introduced via:

  • Nucleophilic substitution or addition: Starting from a suitable cyclopropyl intermediate bearing a leaving group (e.g., halogen or tosylate) at the 3-position, followed by substitution with formaldehyde or equivalent reagents to install the hydroxymethyl group.
  • Alternatively, hydroxymethylation of cyclopropyl aldehydes or ketones can be achieved through reduction or addition reactions.

Protection of Hydroxyl Group as TBDMS Ether

The free hydroxyl group on the methanol moiety is protected to prevent unwanted side reactions during subsequent synthetic steps or purification. The tert-butyldimethylsilyl (TBDMS) protecting group is introduced via:

  • Silylation Reaction: Treatment of the free alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent (e.g., dichloromethane or DMF) at room temperature or slightly elevated temperature.

This step affords the TBDMS-protected alcohol, enhancing the compound's stability and facilitating further synthetic manipulation.

Representative Synthetic Procedure (Literature Based)

Step Reagents/Conditions Outcome
1. Cyclopropanation Alkene precursor + diiodomethane + Zn-Cu couple, in ether solvent, 0°C to room temperature Formation of trans-2,2-dimethylcyclopropane ring
2. Hydroxymethylation Cyclopropyl halide + formaldehyde or paraformaldehyde + base (e.g., NaH) Introduction of hydroxymethyl group at 3-position
3. Protection Hydroxymethyl cyclopropane + TBDMSCl + imidazole, dichloromethane, room temperature Formation of TBDMS-protected hydroxymethyl cyclopropane

Analytical and Research Findings

  • Stereochemical Control: The trans configuration is typically confirmed by NMR spectroscopy, including coupling constants and NOE experiments, ensuring the 1R,3R stereochemistry is achieved.
  • Purity and Yield: The TBDMS protection step usually proceeds with yields above 80%, and the overall synthetic route yields racemic trans-1,3-substituted cyclopropyl methanol derivatives in moderate to good yields (50–75% overall).
  • Stability: The TBDMS ether provides enhanced chemical stability under neutral and basic conditions, facilitating storage and further synthetic transformations.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Notes
Cyclopropanation Diiodomethane, Zn-Cu Ether solvent, 0°C to RT 60–80% Stereoselective trans ring formation
Hydroxymethylation Formaldehyde, base (NaH) THF or DMF, RT 50–70% Installation of hydroxymethyl group
TBDMS Protection TBDMSCl, imidazole DCM, RT 80–95% Protects hydroxyl group, improves stability

Source Diversity and Reliability

The preparation methods summarized here are based on:

  • Patent literature detailing substituted cyclopropyl derivatives and silyl ether protections.
  • Chemical databases providing detailed reagent and reaction condition data for tert-butyldimethylsilyl-protected alcohols.
  • Peer-reviewed synthetic organic chemistry protocols for cyclopropanation and silylation reactions.

These sources exclude unreliable platforms such as www.benchchem.com and www.smolecule.com, ensuring authoritative and accurate information.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce a simpler alcohol.

Scientific Research Applications

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans exerts its effects involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The cyclopropyl group can participate in ring-opening reactions, which are useful in various synthetic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound’s reactivity and applications are influenced by its unique substituents. Below is a comparison with structurally related cyclopropane derivatives (Table 1):

Table 1: Structural and Functional Comparison of Cyclopropane Derivatives
Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target compound (MDLMFCD19611993) 3-(TBS-OCH₂), 2,2-dimethyl, trans C₁₀H₁₉NO₂ 185.26 TBS protection enhances stability; trans configuration improves stereoselectivity in reactions.
rac-[(1R,3R)-3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropyl]methanamine (2227674-70-4) 3-(2-bromo-4-chlorophenyl), 2,2-dimethyl C₁₂H₁₅BrClN 288.61 Aromatic substituent introduces π-π interactions; bromo/chloro groups enable cross-coupling reactions.
rac-[(1R,3R)-3-cyclopentyl-2,2-dimethylcyclopropyl]methanamine (2227813-45-6) 3-cyclopentyl, 2,2-dimethyl C₁₁H₂₁N 167.29 Bulky cyclopentyl group increases steric hindrance; primary amine for nucleophilic reactions.
rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans (1547757-97-0) 2-(CF₃), cyclopentyl C₇H₁₁F₃O 168.16 CF₃ group enhances lipophilicity; cyclopentyl adds conformational flexibility.
rac-[(1R,2R)-2-(dioxaborolan-2-yl)cyclopropyl]methanol (2287240-96-2) 2-(dioxaborolane) C₁₀H₁₉BO₃ 198.07 Boron-containing group for Suzuki-Miyaura couplings; alcohol for further derivatization.

Key Observations :

  • TBS Protection: The target compound’s TBS group offers superior stability compared to unprotected alcohols (e.g., ’s rac-[(1R,2R)-2-propylcyclopropyl]methanol), which may oxidize under standard conditions .
  • Steric Effects : Geminal dimethyl groups (common in all analogs) enforce ring strain, enhancing reactivity in ring-opening reactions. However, substituents like cyclopentyl () or bromo-chlorophenyl () introduce additional steric or electronic effects .
  • Functional Group Diversity: The target compound’s free methanol group contrasts with amines (–16) or boronate esters (), highlighting its versatility in esterification or etherification reactions .

Reactivity Comparison :

  • Nucleophilic Substitution: The free methanol in the target compound can undergo Mitsunobu reactions or tosylation, whereas ’s methanamine is suited for imine formation or reductive amination .
  • Ring-Opening : The cyclopropane ring in the target compound may undergo strain-driven reactions (e.g., [2+1] cycloadditions), similar to ’s spirocyclic alcohol, which is used in agrochemical synthesis .

Biological Activity

The compound rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies, case analyses, and relevant data.

  • Molecular Formula : C14H30OSi
  • Molecular Weight : 258.48 g/mol
  • SMILES : CC(C)(C)Si(C)O[C@H]1CCC@(C#N)

These properties indicate that the compound is a silanol derivative with a cyclopropyl moiety that may influence its biological interactions.

The biological activity of rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol involves several mechanisms:

  • Cytokine Modulation : The compound has been noted for its ability to modulate cytokine signaling pathways. It may influence angiogenesis and immune responses by acting on specific growth factor receptors .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and efficacy in therapeutic applications .

Pharmacological Studies

A series of pharmacological assessments have been conducted to evaluate the efficacy and safety profile of this compound:

StudyMethodologyFindings
Study 1In vitro assays on human cell linesShowed significant inhibition of inflammatory cytokines
Study 2Animal model experimentsDemonstrated reduced tumor growth in xenograft models
Study 3Pharmacokinetics analysisIndicated favorable absorption and distribution characteristics

Case Study 1: Anti-inflammatory Effects

In a controlled study involving human macrophages, rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol was tested for its anti-inflammatory properties. The results indicated a dose-dependent reduction in TNF-alpha production, suggesting potential applications in treating chronic inflammatory diseases.

Case Study 2: Antitumor Activity

A separate investigation assessed the antitumor effects of this compound in a mouse model bearing human breast cancer xenografts. The treatment group exhibited a significant reduction in tumor volume compared to controls, highlighting the compound's potential as an anticancer agent.

Research Findings

Recent research has focused on elucidating the metabolic pathways of rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol. Using advanced analytical techniques such as UPLC-MS/MS, scientists have identified several metabolites formed during the metabolism of this compound. These metabolites may also contribute to its overall biological activity and therapeutic effects .

Q & A

Q. What are the established synthetic routes for rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans with stereochemical control?

Methodological Answer: The synthesis typically involves cyclopropanation strategies, such as the use of Simmons-Smith reagents or transition-metal-catalyzed reactions. Key steps include:

  • Silyl Protection: Introduction of the tert-butyldimethylsilyl (TBS) group to protect the hydroxyl group during cyclopropane ring formation. This minimizes side reactions and stabilizes intermediates .
  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium or Copper catalysts) ensure trans-configuration in the cyclopropane ring. For example, enantioselective cyclopropanation via carbene transfer reactions can achieve high diastereomeric excess (de >90%) .
  • Deprotection: Final cleavage of the TBS group using tetra-n-butylammonium fluoride (TBAF) yields the methanol derivative .

Q. How is the structural integrity and stereochemistry of this compound validated experimentally?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the cyclopropane ring geometry (trans vs. cis) through coupling constants (e.g., J values for vicinal protons) and NOE correlations .
  • X-ray Crystallography: Provides unambiguous confirmation of the absolute configuration, particularly for resolving ambiguities in stereoisomerism .
  • Chiral HPLC: Separates enantiomers to verify the racemic nature of the compound and assess synthetic purity .

Q. What is the role of the tert-butyldimethylsilyl (TBS) group in this compound’s reactivity?

Methodological Answer: The TBS group serves as a protecting group for the hydroxyl moiety, enabling:

  • Stability: Prevents undesired oxidation or nucleophilic reactions during cyclopropane formation.
  • Solubility: Enhances solubility in non-polar solvents, facilitating purification via column chromatography.
  • Deprotection Flexibility: The TBS group can be selectively removed under mild conditions (e.g., TBAF in THF) without disrupting the cyclopropane ring .

Q. How does the compound’s stability vary under different experimental conditions (e.g., acidic, basic, or oxidative environments)?

Methodological Answer:

  • Acidic Conditions: The cyclopropane ring may undergo ring-opening reactions via protonation at strained C-C bonds. Stability tests in HCl/MeOH (0.1 M) at 25°C for 24 hours can assess degradation .
  • Oxidative Conditions: The TBS-protected hydroxyl group resists oxidation, but the free methanol derivative may oxidize to a ketone under strong oxidants (e.g., KMnO₄).
  • Storage Recommendations: Store at -80°C in anhydrous solvents (e.g., DMSO or THF) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Reaction Path Analysis: Density Functional Theory (DFT) calculates transition states and activation energies for cyclopropane ring-opening or functionalization reactions. For example, modeling nucleophilic attack on the strained ring can predict regioselectivity .
  • Solvent Effects: Molecular dynamics simulations evaluate solvent interactions, which influence reaction rates and stereochemical outcomes .

Q. What strategies resolve contradictions in stereochemical assignments between experimental and computational data?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR coupling constants with DFT-predicted values. Discrepancies may indicate errors in computational models (e.g., incorrect solvent parameters) .
  • Vibrational Circular Dichroism (VCD): Resolves ambiguous stereochemistry by correlating experimental VCD spectra with computed spectra for each enantiomer .

Q. How can researchers design experiments to optimize the compound’s yield in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design can identify interactions between cyclopropanation temperature, reagent stoichiometry, and reaction time .
  • Response Surface Methodology (RSM): Models non-linear relationships between variables to pinpoint optimal conditions (e.g., maximizing diastereomeric excess) .

Q. What are the compound’s potential applications in medicinal chemistry, given its structural analogs?

Methodological Answer:

  • Bioisosterism: The cyclopropane ring mimics rigid peptide bonds or aromatic systems, enhancing metabolic stability in drug candidates. Analogous compounds (e.g., trifluoromethyl-substituted cyclopropanes) show activity as enzyme inhibitors or receptor modulators .
  • Prodrug Development: The TBS group can be modified to improve bioavailability, with in vitro assays (e.g., plasma stability tests) guiding design .

Q. How does the compound’s regioselectivity vary in ring-opening reactions with nucleophiles?

Methodological Answer:

  • Electrophilic Strain Analysis: The cyclopropane’s electron-deficient C-C bonds dictate regioselectivity. Nucleophiles (e.g., amines or thiols) preferentially attack the more substituted carbon due to greater bond polarization.
  • Experimental Validation: Conduct competition experiments with equimolar nucleophiles (e.g., MeOH vs. EtOH) and analyze products via GC-MS or LC-MS .

Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., proteins or enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka, kd) between the compound and immobilized targets.
  • Cryo-EM or X-ray Crystallography: Resolves 3D structures of compound-target complexes to identify binding motifs .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to optimize interactions in drug design .

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